molecular formula C15H14N2O2S B2713166 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol CAS No. 2034455-49-5

4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol

Cat. No.: B2713166
CAS No.: 2034455-49-5
M. Wt: 286.35
InChI Key: VLQBJLKIIXHWIC-UHFFFAOYSA-N
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Description

4-{2-thia-5-azabicyclo[221]heptane-5-carbonyl}quinolin-2-ol is a complex organic compound featuring a bicyclic structure with both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the quinoline moiety.

Chemical Reactions Analysis

4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bicyclic structure can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol include:

These compounds share similar bicyclic structures but differ in their functional groups, which can lead to different chemical and biological properties The uniqueness of 4-{2-thia-5-azabicyclo[22

Properties

IUPAC Name

4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14-6-12(11-3-1-2-4-13(11)16-14)15(19)17-7-10-5-9(17)8-20-10/h1-4,6,9-10H,5,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQBJLKIIXHWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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